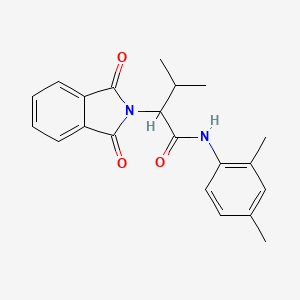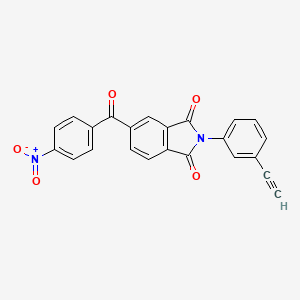![molecular formula C20H17ClN2O4S B5187089 N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide, also known as A-438079, is a compound that has been extensively studied in the field of medicinal chemistry. It is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in immune cells, neurons, and other cell types. The P2X7 receptor is involved in a variety of physiological processes, including inflammation, pain, and cell death. A-438079 has shown promise as a potential therapeutic agent for a range of diseases, including chronic pain, neurodegenerative disorders, and cancer.
Mécanisme D'action
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in immune cells, neurons, and other cell types. The P2X7 receptor is involved in a variety of physiological processes, including inflammation, pain, and cell death. When activated, the P2X7 receptor allows the influx of calcium ions and the release of pro-inflammatory cytokines. N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide blocks the activation of the P2X7 receptor, thereby reducing inflammation, pain, and cell death.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to have a range of biochemical and physiological effects in preclinical models. In animal models of chronic pain, N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to reduce the release of pro-inflammatory cytokines and decrease the activation of glial cells. In models of neurodegenerative disorders, N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to reduce neuronal death and improve cognitive function. In cancer models, N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to inhibit tumor growth and metastasis by reducing inflammation and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has several advantages for use in lab experiments. It is a highly selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor. It has also been shown to have good bioavailability and pharmacokinetics in preclinical models. However, there are some limitations to the use of N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Another area of interest is the identification of biomarkers that can be used to predict the effectiveness of N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in different disease states. Additionally, the safety and efficacy of N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in clinical trials should be investigated to determine its potential as a therapeutic agent for human diseases.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide involves several steps, starting with the reaction of 4-chloroaniline with 2-methoxybenzene-1-sulfonyl chloride to yield N-(4-chlorophenyl)-2-methoxybenzenesulfonamide. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide. The synthesis has been optimized to yield high purity and good yields.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been extensively studied in preclinical models of various diseases, including chronic pain, neurodegenerative disorders, and cancer. In animal models of chronic pain, N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to reduce pain behavior and inflammation. In models of neurodegenerative disorders, N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to protect against neuronal death and improve cognitive function. In cancer models, N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-27-19-8-3-2-7-18(19)23-28(25,26)17-6-4-5-14(13-17)20(24)22-16-11-9-15(21)10-12-16/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJLYPHUUFAINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[(2-methoxyphenyl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5187010.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5187026.png)

![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5187049.png)

![N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5187059.png)
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)

![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
![3-isobutyl-1-methyl-8-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5187092.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)
![1-(4-ethynylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5187106.png)
![2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5187109.png)